

Comprehensive Spectroscopic Characterization: 4-Chloro-2-[(pentan-3-yl)amino]benzotrile

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Compound of Interest

Compound Name: 4-Chloro-2-[(pentan-3-yl)amino]benzotrile

Cat. No.: B13316028

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Compound Identity & Significance

- IUPAC Name: 4-Chloro-2-(pentan-3-ylamino)benzotrile[1][2]
- Synonyms: 4-Chloro-2-(1-ethylpropylamino)benzotrile[1][2]
- CAS Number: 939816-48-5[1][2]
- Molecular Formula:
[1][2][3]
- Molecular Weight: 222.71 g/mol [2]
- Role: An electrophilic aromatic substitution scaffold used in the generation of quinazoline and pyrimidine-based kinase inhibitors.[1][2] The bulky pentan-3-yl group provides steric protection and lipophilicity, modulating the pharmacokinetic profile of downstream APIs.[1][2][3]

Structural Analysis & Connectivity

The molecule consists of a benzonitrile core substituted at the 4-position with a chlorine atom and at the 2-position with a secondary amine bearing a branched alkyl chain (1-ethylpropyl).[1][2]

Electronic Effects

- Nitrile Group (CN): Strong electron-withdrawing group (EWG) via induction and resonance, deshielding the ortho-proton (H6).[1][2]
- Amino Group (NH-R): Strong electron-donating group (EDG) via resonance, shielding the ortho (H3) and para (H5) positions.[1][2][3]
- Chlorine (Cl): Weakly deactivating but ortho/para directing; exerts an inductive withdrawing effect on H3 and H5.[2]

Spectroscopic Profile

A. Mass Spectrometry (LC-MS/ESI)

Methodology: Electrospray Ionization (ESI) in Positive Mode.[2]

Parameter	Value	Interpretation
Parent Ion	223.10 m/z	Protonated molecular ion.[1][2]
Isotope Pattern	3:1 ratio	Characteristic of monochlorinated compounds (vs).[1][2]
Key Fragment 1	153.0 m/z	Loss of the pentan-3-yl group (neutral loss of via McLafferty-like rearrangement), leaving the 2-amino-4-chlorobenzonitrile core.[1][2]
Key Fragment 2	118.0 m/z	Subsequent loss of Cl radical from the core (less common in soft ionization).[2]

B. Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.[2]

Frequency ()	Functional Group	Vibrational Mode
3350 - 3380	Secondary Amine	stretch (sharp, single band).[1][2]
2210 - 2225	Nitrile	stretch (strong, diagnostic).[1][2][3]
2960 - 2870	Alkyl (pentyl)	aliphatic stretches ().[1][2][3]
1580 - 1600	Aromatic Ring	skeletal vibrations.
1090	Aryl Chloride	stretch.[1][2]

C. Nuclear Magnetic Resonance (NMR)

Solvent:

or

[1][2] Values below are standardized for

.

NMR (400 MHz,

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
7.35	Doublet (Hz)	1H	H-6	Deshielded by CN; ortho to nitrile.[1][2]
6.65	Doublet (Hz)	1H	H-3	Shielded by NH; ortho to amine. [1][2]
6.58	dd (Hz)	1H	H-5	Para to amine; meta to nitrile.[2]
4.85	Broad Singlet	1H	NH	Exchangeable proton.[2]
3.30	Multiplet	1H	N-CH	Methine of the pentan-3-yl group.[1][2]
1.65 - 1.50	Multiplet	4H	CH	Methylene protons of ethyl groups.[1][2]
0.95	Triplet (Hz)	6H	CH	Methyl protons (terminal).[2]

NMR (100 MHz,

)

- Nitrile Carbon: ~117.5 ppm (

) [1][2]

- Aromatic Carbons:

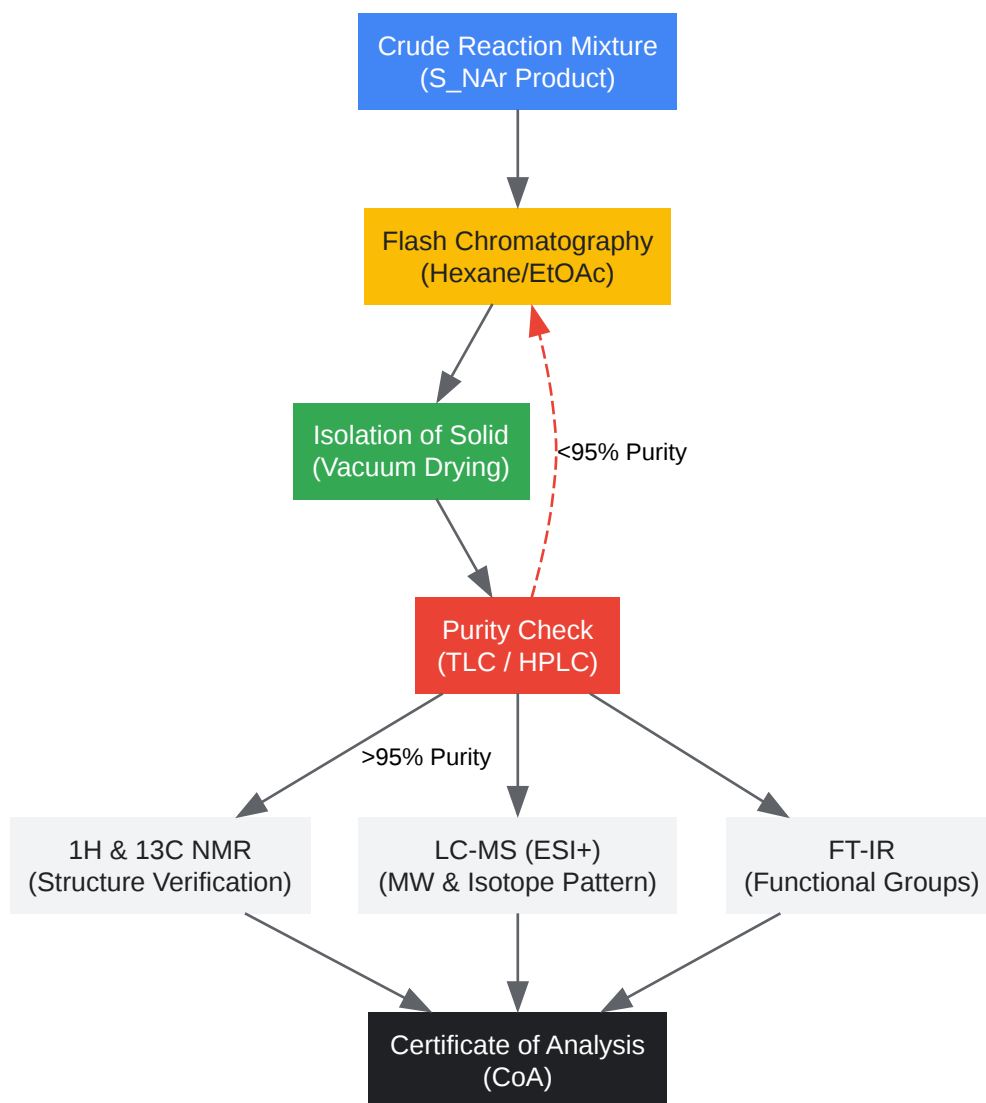
- C-2 (C-N): ~150.2 ppm (Deshielded by N-attachment) [1][2]

- C-4 (C-Cl): ~139.5 ppm^{[1][2]}
- C-6 (CH): ~133.0 ppm^{[1][2]}
- C-5 (CH): ~116.5 ppm^{[1][2]}
- C-3 (CH): ~111.0 ppm^{[1][2]}
- C-1 (C-CN): ~95.0 ppm (Shielded ortho to amino group)^{[1][2]}
- Aliphatic Carbons:
 - N-CH: ~54.5 ppm^{[1][2]}
 - CH
: ~27.0 ppm^[2]
 - CH
: ~10.2 ppm^[2]

Experimental Workflow & Quality Control

The following protocol ensures the integrity of the spectroscopic data acquisition.

Characterization Workflow Diagram



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Caption: Analytical workflow for the isolation and validation of **4-Chloro-2-[(pentan-3-yl)amino]benzonitrile**.

Detailed Protocols

1. Sample Preparation for NMR

- Solvent Selection: Use

(99.8% D) with 0.03% TMS as an internal standard.[2]

is an alternative if the compound exhibits poor solubility or if the NH proton exchange rate needs to be slowed to observe coupling.[1][2]

- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent. Filter through a glass wool plug if any undissolved particulates remain.[2]
- Acquisition:
 - : 16 scans, 30° pulse angle, 2s relaxation delay.[2][3]
 - : 512 scans, proton-decoupled.[1][2]

2. Differentiation from Impurities

Common impurities in the synthesis (via

of 4-chloro-2-fluorobenzonitrile) include:

- Hydrolyzed Nitrile (Amide/Acid): Look for disappearance of the sharp 2220 band in IR and appearance of carbonyl peaks (~1680).[1][2]
- Starting Material (Fluoronitrile): Check NMR.[2] The product should be fluorine-free.[1][2]
- Regioisomers: Unlikely in due to the strong activation of the ortho-fluorine, but confirm using the splitting pattern of H-3 (doublet) vs H-6 (doublet).[1][2]

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